Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS No.:
Cat. No.: VC13517557
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3 |
| Standard InChI Key | GGTYYYZFCWRSSG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[3.3.1]nonane framework, a bridged bicyclic system containing a nine-membered ring with two bridgehead nitrogen atoms. The tert-butyl ester group at position 9 and the hydroxyl group at position 3 are critical functional groups influencing its reactivity and biological activity. The IUPAC name, tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate, reflects this arrangement.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.33 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |
| InChI Key | GGTYYYZFCWRSSG-UHFFFAOYSA-N |
| PubChem CID | 58414822 |
The tert-butyl group enhances steric bulk, improving metabolic stability, while the hydroxyl group enables hydrogen bonding, critical for interactions with biological targets.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the tert-butyl group (δ ~1.4 ppm) and the hydroxyl proton (δ ~2.1 ppm), while the -NMR shows carbonyl carbon resonance at δ ~170 ppm. High-resolution MS analysis aligns with the theoretical molecular weight.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step reactions starting from bicyclic precursors. A common approach includes:
-
Hydrogenation of Precursors: Reduction of ketone intermediates using catalysts like palladium on carbon.
-
Protection Reactions: Introduction of the tert-butyloxycarbonyl (Boc) group via di-tert-butyl dicarbonate under basic conditions .
-
Deprotection and Functionalization: Selective removal of protecting groups to introduce the hydroxyl moiety.
For example, a related compound, endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester, is synthesized by hydrogenating a ketone precursor followed by Boc protection.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , Pd/C, methanol | 75% |
| 2 | BocO, DIPEA, DCM, 20°C | 82% |
Optimization Challenges
Key challenges include achieving regioselectivity in hydroxylation and minimizing side reactions during Boc protection. Solvent choice (e.g., dichloromethane) and base selection (e.g., diisopropylamine) significantly impact yields .
| Compound | Target | IC (nM) |
|---|---|---|
| ARN19689 (pyrazole derivative) | NAAA | 0.042 |
| Tert-butyl 3-hydroxy derivative | SERT, NET, DAT | 10–100 |
Neuropharmacological Applications
By inhibiting neurotransmitter reuptake, this compound class enhances synaptic monoamine levels, addressing pathologies like major depressive disorder and neuropathic pain . Preclinical studies suggest improved efficacy over traditional tricyclic antidepressants due to reduced off-target effects .
Related Compounds and Structural Analogues
tert-Butyl 9-Hydroxy-3-Azabicyclo[3.3.1]nonane-3-Carboxylate
This positional isomer exhibits similar molecular weight (239.31 g/mol) but differs in the placement of the hydroxyl and Boc groups, leading to distinct pharmacokinetic profiles .
Hydroxymethyl and Amino Derivatives
Substituting the hydroxyl group with hydroxymethyl () or amino () groups alters binding affinities. For instance, tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate shows enhanced blood-brain barrier penetration.
Table 4: Structural Modifications and Effects
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| 3-Hydroxymethyl | Increased polarity | Improved CNS penetration |
| 3-Amino | Basic side chain | Enhanced transporter affinity |
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for developing selective reuptake inhibitors. Structure-activity relationship (SAR) studies focus on modifying the hydroxyl group and bicyclic core to optimize potency and selectivity .
Prodrug Development
Esterification of the hydroxyl group improves oral bioavailability, enabling prodrug strategies. For example, acetylated derivatives demonstrate prolonged plasma half-lives in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume